molecular formula C8H12N2O2 B1321430 Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate CAS No. 68809-64-3

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1321430
CAS No.: 68809-64-3
M. Wt: 168.19 g/mol
InChI Key: DXLLCQUNSCYBAB-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative characterized by a five-membered aromatic heterocycle containing two nitrogen atoms. The molecule features a methyl group at the 1- and 4-positions and an ethyl ester moiety at the 5-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 2,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLLCQUNSCYBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618011
Record name Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68809-64-3
Record name Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of 1,4-dimethylpyrazole with carbon tetrachloride under basic conditions to form 1-methyl-4-(trichloromethyl)pyrazole. This intermediate is then reacted with ethanol to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

    Substitution: The ethyl ester group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of various pyrazole derivatives. These derivatives are valuable in organic synthesis due to their diverse chemical properties and potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods
Common synthetic routes include:

  • Reaction with Carbon Tetrachloride : This method involves the reaction of 1,4-dimethylpyrazole with carbon tetrachloride under basic conditions to yield intermediates that can be further processed into this compound.
  • Substitution Reactions : The ethyl ester group can be substituted with other functional groups using appropriate reagents and conditions, enhancing the compound's utility in various synthetic pathways.

Biological Applications

Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various microbial strains, making it a candidate for further drug development .

Anticancer Activity
Some studies have explored the anticancer properties of pyrazole derivatives. This compound may contribute to the development of new anticancer agents due to its structural characteristics that allow for interactions with biological targets involved in cancer progression .

Medicinal Applications

Drug Discovery and Development
The compound is being investigated for its therapeutic potential in drug discovery. Its derivatives have shown promise in treating various conditions due to their bioactivity and low toxicity profiles. For instance, compounds derived from pyrazoles are often incorporated into formulations aimed at improving patient outcomes in chronic diseases .

Industrial Applications

Agrochemical Production
this compound is utilized in the production of agrochemicals. Its derivatives are integrated into pesticide formulations to enhance efficacy against pests while maintaining environmental safety standards. The compound's role as a core structure in pesticide molecules highlights its importance in agricultural chemistry .

Case Studies

Study Focus Findings
Antimicrobial Activity Demonstrated potent activity against various bacterial strains .
Anticancer Properties Investigated as a potential agent for inhibiting cancer cell growth .
Pesticide Development Incorporated into formulations leading to improved insecticidal activity .

Mechanism of Action

The mechanism of action of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways. The pyrazole ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The specific molecular targets and pathways depend on the particular pyrazole derivative and its application .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, and functional properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate C₈H₁₂N₂O₂ 1-Me, 4-Me, 5-COOEt 168.19 g/mol Ethyl ester enhances lipophilicity; methyl groups stabilize ring structure.
Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate C₇H₉BrN₂O₂ 1-Me, 4-Me, 3-Br, 5-COOMe 233.06 g/mol Bromine at C3 enables cross-coupling reactions; methyl ester lowers solubility .
Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate C₁₄H₁₅N₃O₄ 1-(Dioxane), 4-COOEt, 5-NH₂ 289.29 g/mol Amino group and fused dioxane enhance hydrogen-bonding and bioactivity .
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate C₈H₁₁BrN₂O₂ 1-Me, 5-Me, 4-Br, 3-COOEt 247.09 g/mol Bromine at C4 and ester at C3 alter electronic distribution for agrochemical uses .

Research Findings and Trends

  • Solubility and Stability : Ethyl esters generally offer better lipid membrane penetration than methyl esters, making them preferable in drug delivery .
  • Derivatization Potential: Bromine at C3 or C4 allows palladium-catalyzed cross-couplings, enabling rapid diversification of pyrazole libraries .
  • Thermal Stability : Methyl and ethyl esters show similar thermal stability, but brominated derivatives decompose at lower temperatures due to Br–C bond lability .

Biological Activity

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a molar mass of approximately 168.19 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of ethyl and dimethyl groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antipromastigote Activity : In vitro studies have demonstrated potent antipromastigote activity against Leishmania species, suggesting its potential as an antileishmanial agent.
  • Anticancer Properties : Similar compounds within the pyrazole class have shown promising anticancer activities. For instance, derivatives have been reported to inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

The exact mechanism of action for this compound is not well-defined; however, it is believed to interact with biological targets through several pathways:

  • Receptor Binding : Pyrazole derivatives generally exhibit high affinity for multiple receptors, leading to alterations in cellular processes.
  • Biochemical Pathways : These compounds are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial actions .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the ethyl ester group via esterification techniques.
  • Methylation steps to achieve the dimethyl substitution on the pyrazole ring.

Case Studies

Several studies highlight the biological efficacy of pyrazole derivatives:

  • Anticancer Activity : A study reported that compounds similar to this compound exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) .
  • Anti-inflammatory Research : Another study evaluated the anti-inflammatory properties of pyrazole derivatives using carrageenan-induced rat paw edema models. Some compounds demonstrated superior efficacy compared to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their CAS numbers and similarity indices:

Compound NameCAS NumberSimilarity Index
Ethyl 1-methyl-1H-pyrazole-5-carboxylate197079-26-80.92
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate10250-59-60.97
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate1031351-95-70.92
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate773136-70-20.91

These compounds share structural similarities that may influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be standardized?

  • Methodology :

  • Cyclocondensation : Start with ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by reaction with hydrazine derivatives (e.g., methyl hydrazine) under reflux in ethanol .

  • Cross-Coupling : Use Suzuki-Miyaura reactions for regioselective functionalization. For example, dissolve ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate in degassed DMF/water (4:1), add aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄ (5 mol%), and heat at 80°C for 12 hours .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

    • Key Parameters :
ParameterOptimal Condition
Catalyst Loading5 mol% Pd(PPh₃)₄
Solvent SystemDMF/water (4:1)
Reaction Temperature80°C
Yield Range28–75% (dependent on substrate)

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Analyze substituent environments (e.g., pyrazole ring protons at δ 6.62–7.80 ppm, ester carbonyl at ~δ 165 ppm) .
  • IR : Confirm ester C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 450.2) .
    • Crystallography :
  • Use SHELX-2018 for structure refinement. Collect data on a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement typically achieves R₁ < 0.05 for high-resolution datasets .

Q. How can hydrogen-bonding patterns in its crystal structure inform supramolecular design?

  • Graph Set Analysis : Apply Etter’s formalism to classify interactions (e.g., D = donor, A = acceptor). For example, N–H···O=C interactions often form R₂²(8) motifs, stabilizing layered structures .
  • Software Tools : Use Mercury CSD 2.0 to visualize packing motifs and calculate void volumes (<5% typical for dense crystals) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Strategy :

  • Electronic Control : Electron-withdrawing groups (e.g., esters) at C5 direct electrophilic substitution to C4. Use DFT calculations (B3LYP/6-31G*) to predict reactive sites .
  • Protection/Deprotection : Temporarily protect the pyrazole N1 with a tert-butoxycarbonyl (Boc) group to isolate C3/C4 reactivity .

Q. How should researchers resolve contradictions in spectral data during structure elucidation?

  • Case Study : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism of the ester group.

  • Solution : Variable-temperature NMR (VT-NMR) from 25°C to 80°C in DMSO-d₆ to observe coalescence of split peaks .
    • Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling pathways .

Q. What are the decomposition pathways and stability profiles under varying storage conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, releasing CO, NOₓ, and HCl .
  • Storage Recommendations :

ConditionStability Outcome
4°C (dry argon)Stable >2 years
Ambient (humid)Hydrolysis to carboxylic acid
Light exposureNo photodegradation observed

Q. How can computational methods predict biological activity of derivatives?

  • Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 (PDB: 1CX2). Key interactions include H-bonding of the ester carbonyl with Arg120 and hydrophobic packing of methyl groups .
  • ADMET Prediction : SwissADME predicts moderate permeability (LogP ~2.5) and CYP3A4 inhibition risk .

Methodological Recommendations

  • Data Reproducibility : Report reaction yields as averages of triplicate runs ± SEM.
  • Contradiction Protocol : Always cross-validate spectral data with independent techniques (e.g., X-ray vs. NMR) .
  • Safety : Despite low acute toxicity (GHS non-hazardous), use fume hoods during thermal decomposition due to NOₓ release .

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